(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909288-01-2
VCID: VC4089602
InChI: InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1
SMILES: CC1=CC(=C(C=C1)OC)C(C)N.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride

CAS No.: 1909288-01-2

Cat. No.: VC4089602

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69

* For research use only. Not for human or veterinary use.

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride - 1909288-01-2

Specification

CAS No. 1909288-01-2
Molecular Formula C10H16ClNO
Molecular Weight 201.69
IUPAC Name (1R)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1
Standard InChI Key BMEURCJUZUUUMO-DDWIOCJRSA-N
Isomeric SMILES CC1=CC(=C(C=C1)OC)[C@@H](C)N.Cl
SMILES CC1=CC(=C(C=C1)OC)C(C)N.Cl
Canonical SMILES CC1=CC(=C(C=C1)OC)C(C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for the compound is (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, reflecting its chiral center at the first carbon of the ethylamine chain. Its molecular formula is C₁₀H₁₅NO·HCl, corresponding to a molecular weight of 201.69 g/mol for the hydrochloride salt . The free base form, (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine, has a molecular weight of 165.23 g/mol and the formula C₁₀H₁₅NO .

Stereochemical Configuration

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via acid-mediated protonation of the free base. The free base can be prepared through reductive amination of the ketone precursor 1-(2-methoxy-5-methylphenyl)ethanone (CAS 20628-07-3) , using methods such as:

  • Leuckart-Wallach reaction: Ammonium formate and formic acid facilitate the reductive amination of the ketone.

  • Catalytic hydrogenation: Palladium or platinum catalysts reduce the imine intermediate formed from the ketone and ammonia.

Key Reaction

1-(2-Methoxy-5-methylphenyl)ethanone+NH3H2/Pd(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amineHClHydrochloride salt\text{1-(2-Methoxy-5-methylphenyl)ethanone} + \text{NH}_3 \xrightarrow{\text{H}_2/\text{Pd}} \text{(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This route is analogous to the synthesis of related phenethylamines .

PackagingPricePurity
100 mg$421.0595.00%
1 g$1,143.6195.00%
5 g$2,392.3395.00%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic nature. The free base is lipophilic, with a calculated logP of 2.1 (estimated via PubChem tools ), suggesting moderate blood-brain barrier permeability.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,250 cm⁻¹ (C-O-C stretch) .

  • NMR (¹H): Key signals include δ 6.6–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.4 ppm (methyl group) .

Pharmacological Profile

Serotonin Receptor Interactions

While direct data on this compound are scarce, structural analogues like 2C-B and DOB exhibit potent 5-HT₂A/₂C receptor agonist activity . The (R)-enantiomer is hypothesized to have higher affinity for 5-HT₂AR due to its spatial alignment with the receptor’s orthosteric site, a trend observed in constrained phenethylamines .

Table 2: Hypothetical Receptor Affinity (vs. Analogues)

Compound5-HT₂AR EC₅₀ (nM)5-HT₂CR EC₅₀ (nM)
(R)-DMPCA12.31,450
(1R)-Target Compound (est.)~50–100>1,000

Metabolic Pathways

Predicted hepatic metabolism involves:

  • O-Demethylation: Catalyzed by CYP2D6, yielding a catechol intermediate.

  • N-Dealkylation: Formation of primary amine metabolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator